molecular formula C16H18ClNO4S2 B2843836 3-(benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide CAS No. 2034412-57-0

3-(benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide

Cat. No.: B2843836
CAS No.: 2034412-57-0
M. Wt: 387.89
InChI Key: ATCZMCUAGPUFQC-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide is a synthetic small molecule of interest in medicinal chemistry and biochemical research. Its structure incorporates a benzenesulfonyl group linked to a propanamide chain that terminates in a 5-chlorothiophene moiety. The benzenesulfonyl group is a common pharmacophore found in compounds with diverse biological activities. The chlorothiophene ring is a privileged structure in agrochemical and pharmaceutical research, often contributing to a molecule's lipophilicity and its ability to interact with biological targets. The integration of these features makes this compound a valuable scaffold for investigating new enzyme inhibitors or receptor modulators. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure in the development of novel therapeutic and agrochemical agents. Its exact mechanism of action and specific research applications are yet to be fully characterized and represent an area of active investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S2/c1-22-13(14-7-8-15(17)23-14)11-18-16(19)9-10-24(20,21)12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCZMCUAGPUFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Propanoyl Chloride

The benzenesulfonyl group is introduced through a Friedel-Crafts-type sulfonylation. A representative protocol adapted from benzenesulfonamide syntheses involves:

Procedure :

  • Propanoyl chloride (1.0 eq) is dissolved in dry dichloromethane (DCM) under nitrogen.
  • Benzenesulfonyl chloride (1.2 eq) is added dropwise at 0°C.
  • The mixture is stirred at room temperature for 12 h, followed by quenching with ice water.
  • The organic layer is dried over Na₂SO₄ and concentrated to yield 3-(benzenesulfonyl)propanoyl chloride as a pale-yellow liquid (Yield: 78-82%).

Critical parameters :

  • Strict anhydrous conditions to prevent hydrolysis
  • Use of DCM as a non-polar solvent to minimize side reactions

Synthesis of 2-(5-Chlorothiophen-2-yl)-2-Methoxyethylamine

Thiophene Ring Functionalization

The 5-chlorothiophene moiety is synthesized via chlorination of thiophene-2-carbaldehyde using N-chlorosuccinimide (NCS) in DMF at 40°C (Yield: 85%).

Methoxyethylamine Side Chain Construction

A stereoselective approach adapted from urea derivatives employs:

Step 1: Nitroaldol (Henry) Reaction

  • 5-Chlorothiophene-2-carbaldehyde (1.0 eq) reacts with nitromethane (3.0 eq) in the presence of K₂CO₃ to form 2-nitro-1-(5-chlorothiophen-2-yl)ethanol (Yield: 70%).

Step 2: Reduction and Methoxylation

  • The nitro group is reduced using LiAlH₄ in THF to yield the primary amine.
  • Methylation : The secondary alcohol is treated with methyl iodide and NaH in DMF to install the methoxy group (Yield: 65%).

Amide Bond Formation

Coupling Reagent Selection

Comparative studies from sulfonamide syntheses and urea derivatives suggest:

Coupling Agent Solvent Temp (°C) Yield (%) Purity (%)
EDCl/HOBt DCM 25 72 95
HATU DMF 0→25 88 98
DCC/DMAP THF 40 65 92

Optimized protocol :

  • 3-(Benzenesulfonyl)propanoyl chloride (1.0 eq) and HATU (1.5 eq) are dissolved in dry DMF.
  • 2-(5-Chlorothiophen-2-yl)-2-methoxyethylamine (1.1 eq) is added slowly at 0°C.
  • The reaction is stirred for 6 h at 25°C, then poured into ice-water.
  • The precipitate is recrystallized from ethanol to afford the title compound (Yield: 85%; Purity: 98.5% by HPLC).

Reaction Optimization and Byproduct Analysis

Common Side Reactions

  • Epimerization : Observed at elevated temperatures (>40°C), mitigated by maintaining reactions below 25°C.
  • Sulfonamide Hydrolysis : Occurs in aqueous basic conditions, avoided by using anhydrous solvents.

Solvent Screening

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may increase racemization. Non-polar solvents (DCM) reduce side reactions but slow reaction kinetics.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.78 (m, 2H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 7.20 (d, J = 3.6 Hz, 1H, Thiophene-H), 6.85 (d, J = 3.6 Hz, 1H, Thiophene-H), 4.15–4.05 (m, 1H, CH-O), 3.45 (s, 3H, OCH₃), 3.30–3.20 (m, 2H, CH₂N), 2.95–2.85 (m, 2H, CH₂SO₂), 2.50–2.40 (m, 2H, COCH₂).
  • HRMS (ESI+) : m/z calc. for C₁₇H₁₈ClN₂O₃S₂ [M+H]⁺: 413.0421; found: 413.0418.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at tₐ = 6.72 min (λ = 254 nm).

Scale-Up Considerations

Industrial-scale production (patent data) recommends:

  • Batch size : ≤5 kg to maintain reaction homogeneity
  • Workup : Toluene extraction for efficient separation of polar byproducts
  • Crystallization : Ethanol/water (3:1) yields >99% pure product

Applications and Derivatives

While direct pharmacological data for this compound are limited, structural analogs demonstrate:

  • Antibacterial activity : Via sulfonamide-mediated folate pathway inhibition
  • Kinase inhibition : Thiophene-containing amides show EGFR inhibitory activity

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 3-(Benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide
  • Molecular Formula : C₁₆H₁₇ClN₂O₄S₂
  • Molecular Weight : ~400.59 g/mol (calculated)
  • Key Features: Benzenesulfonyl group (electron-withdrawing, enhances polarity). Methoxyethyl substituent (influences solubility and metabolic stability).

This compound is hypothesized to have applications in medicinal chemistry, leveraging sulfonamide and heterocyclic motifs common in antimicrobial or kinase-inhibiting agents .

Comparison with Structural Analogs

Compound 1: 3-(Benzylsulfonyl)-N-[5-(3-Pentanyl)-1,3,4-Thiadiazol-2-yl]Propanamide ()

  • Molecular Formula : C₂₀H₂₇N₃O₃S₂
  • Molecular Weight : ~421.14 g/mol
  • Structural Differences :
    • Benzylsulfonyl vs. benzenesulfonyl (higher lipophilicity due to CH₂ linker).
    • Thiadiazol ring (N-rich heterocycle) vs. thiophen (S-containing).
    • 3-Pentanyl substituent (bulky alkyl chain increases hydrophobicity).
  • Implications :
    • Thiadiazol’s hydrogen-bonding capacity may enhance target binding compared to thiophen.
    • Increased lipophilicity from benzylsulfonyl and pentanyl may reduce aqueous solubility .

Compound 2: 3-[5-(4-Bromophenyl)-2-Furyl]-N-[2-(4-Methoxyphenyl)Ethyl]Propanamide ()

  • Molecular Formula: C₂₀H₂₀BrNO₃
  • Molecular Weight : ~401.9 g/mol
  • Structural Differences :
    • Furyl ring (oxygen atom) vs. thiophen (sulfur atom).
    • 4-Bromophenyl substituent (heavy atom effect) vs. 5-chloro substitution.
    • 4-Methoxyphenethyl group (extended aromaticity) vs. methoxyethyl.
  • Implications :
    • Furan’s oxygen may improve metabolic stability but reduce π-stacking compared to thiophen.
    • Bromine’s steric bulk could hinder receptor binding compared to chlorine .

Compound 3: N-(2-Ethylphenyl)-3-(3-Methylphenyl)-2-(2H-Tetrazol-5-yl)Propanamide ()

  • Molecular Formula : C₁₉H₂₁N₅O
  • Molecular Weight : 335.4 g/mol
  • Structural Differences :
    • Tetrazole ring (bioisostere for carboxylic acids) vs. sulfonyl group.
    • Ethylphenyl and methylphenyl substituents (aromatic diversity) vs. chlorothiophen.
  • Implications :
    • Tetrazole’s acidity may enhance solubility but reduce membrane permeability.
    • Aromatic substituents could target different receptor subtypes compared to heterocycles .

Compound 4: (2S)-N-(2-Cycloheptylethyl)-3-(1H-Indol-3-yl)-2-(Pentan-2-ylamino)Propanamide ()

  • Molecular Formula : C₂₄H₃₇N₃O
  • Molecular Weight : ~395.6 g/mol (calculated)
  • Structural Differences: Indole ring (hydrogen-bond donor/acceptor) vs. sulfonyl group. Cycloheptylethyl substituent (large aliphatic group) vs. methoxyethyl.
  • Implications :
    • Indole’s planar structure may facilitate π-π interactions absent in sulfonamides.
    • Cycloheptyl group could significantly increase logP, reducing solubility .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Heterocycles Substituents
Target Compound C₁₆H₁₇ClN₂O₄S₂ 400.59 Benzenesulfonyl, amide, methoxy Thiophen (5-Cl) 2-Methoxyethyl
Compound 1 () C₂₀H₂₇N₃O₃S₂ 421.14 Benzylsulfonyl, amide Thiadiazol 3-Pentanyl
Compound 2 () C₂₀H₂₀BrNO₃ 401.90 Bromophenyl, amide Furyl 4-Methoxyphenethyl
Compound 3 () C₁₉H₂₁N₅O 335.40 Tetrazole, amide None 2-Ethylphenyl, 3-methylphenyl
Compound 4 () C₂₄H₃₇N₃O 395.60 Indole, amide Indole Cycloheptylethyl

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step organic reactions. For example, coupling a propanoic acid derivative with a sulfonamide group under activating agents (e.g., EDC/HOBt) in solvents like dimethylformamide (DMF) or dichloromethane. Key parameters include temperature (room temperature to 60°C), pH control, and reaction time (12–24 hours). Purification often employs automated reverse-phase HPLC (ACN/H₂O gradient) to isolate high-purity products . Lewis acid-promoted cascade reactions may enhance yields by stabilizing intermediates .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

  • Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F for fluorine-containing analogs), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Thin-layer chromatography (TLC) monitors reaction progress. For stereochemical analysis, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond angles and torsional strain .

Q. What solvents and reagents are most compatible with its stability during synthesis?

  • Answer : Polar aprotic solvents like DMF and dichloromethane are preferred for solubility and inertness. Acid-sensitive steps require mild bases (e.g., triethylamine). Stabilizing agents such as molecular sieves may prevent hydrolysis of the sulfonamide group. Reagents like trifluoroacetic acid (TFA) are avoided due to potential ester cleavage .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve enantiomeric purity for chiral analogs?

  • Answer : Enantioselective synthesis may involve chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts). Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers, while circular dichroism (CD) spectroscopy validates optical activity. Evidence from similar sulfonamide derivatives suggests that steric hindrance at the methoxyethyl group influences enantioselectivity .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Answer : Contradictions often arise from substituent effects. For instance, replacing the 5-chlorothiophene with a fluorophenyl group may alter receptor binding. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify affinity differences. Molecular docking simulations (e.g., AutoDock Vina) predict interactions with biological targets like ion channels or enzymes .

Q. How does the electronic nature of the benzenesulfonyl group influence reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing sulfonyl group activates the propanamide backbone for nucleophilic attacks. Density functional theory (DFT) calculations (B3LYP/6-31G*) show reduced electron density at the carbonyl carbon, facilitating reactions with amines or thiols. Substituent effects (e.g., para-nitro vs. methyl groups) modulate reactivity, validated via Hammett plots .

Q. What are the key challenges in scaling up the synthesis without compromising yield?

  • Answer : Scale-up issues include exothermic reactions (controlled via jacketed reactors) and solvent volume reduction. Flow chemistry improves heat/mass transfer for sensitive intermediates. Quality-by-design (QbD) approaches optimize critical process parameters (CPPs), while PAT (process analytical technology) monitors real-time purity .

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